N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-ethoxyaniline
Description
“N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-ethoxyaniline” is a nitrogen-rich polycyclic compound featuring a fused triazacyclopentaazulene core substituted with a 3,4-dimethoxyphenyl group and a 4-ethoxyaniline moiety. The 3,4-dimethoxy and 4-ethoxy substituents are electron-donating groups, which may improve solubility and modulate receptor-binding affinity.
Properties
IUPAC Name |
N-[[6-(3,4-dimethoxyphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl]methyl]-4-ethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-4-33-20-11-9-19(10-12-20)27-16-25-28-30-17-22(21-7-5-6-14-29(25)26(21)30)18-8-13-23(31-2)24(15-18)32-3/h8-13,15,17,27H,4-7,14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLGVPBOICIKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=NN3C=C(C4=C3N2CCCC4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-ethoxyaniline is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.
- Molecular Formula : C19H23N3O3
- Molecular Weight : 329.390 g/mol
- CAS Number : 2349-40-8
- Density : 1.21 g/cm³
- Boiling Point : 534.9 °C at 760 mmHg
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key pathways involved in tumor growth and proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2.
- Case Studies : A study involving similar triazacyclopenta derivatives demonstrated a reduction in cell viability in breast cancer cell lines by over 50% at concentrations as low as 10 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Bacterial Growth : Preliminary tests indicate that it possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 25 µg/mL for both types of bacteria .
- Mechanism : The antimicrobial effect is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes .
Anti-inflammatory Effects
This compound shows promise in reducing inflammation:
- Cytokine Inhibition : It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with LPS .
- In Vivo Studies : Animal models have demonstrated significant reductions in paw edema when treated with the compound following carrageenan-induced inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Structural Feature | Biological Effect |
|---|---|
| Dimethoxyphenyl Group | Enhances lipophilicity and cellular uptake |
| Tetrahydrotriazacyclopenta Core | Contributes to anticancer activity through interaction with DNA |
| Ethoxy Aniline Moiety | Provides stability and modulates receptor binding |
Chemical Reactions Analysis
Structural Features and Reactivity Hotspots
The compound’s key functional groups include:
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3,4-Dimethoxyphenyl group : Electrophilic aromatic substitution (EAS) and demethylation potential.
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Triazacyclopenta[cd]azulene core : Possible nucleophilic reactivity at the azulene’s electron-rich regions.
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4-Ethoxyaniline substituent : Susceptibility to oxidation, diazotization, or dealkylation.
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethoxyphenyl group likely undergoes EAS at the para position to methoxy groups. For example:
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Nitration : In mixed acid (HNO₃/H₂SO₄), yielding nitro derivatives .
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Halogenation : With Cl₂ or Br₂ in FeCl₃, producing halogenated analogs .
Demethylation Reactions
Methoxy groups may undergo demethylation under acidic (e.g., HBr/AcOH) or oxidative (e.g., BBr₃) conditions to form phenolic hydroxyl groups .
Nucleophilic Reactions at the Azulene Core
The azulene’s electron-rich 10-π system could engage in:
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Cycloadditions : Diels-Alder reactions with dienophiles (e.g., maleic anhydride) .
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Protonation : Stabilization of carbocation intermediates in acidic media .
Oxidative Transformations
The 4-ethoxyaniline moiety is prone to:
Reductive Pathways
Synthetic Challenges and Stability
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Steric Hindrance : Bulky substituents may limit reactivity at the triazacyclopenta[cd]azulene core.
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Thermal Sensitivity : Polycyclic systems often decompose under high temperatures .
Comparative Analysis of Analogous Systems
Research Gaps and Recommendations
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Direct Experimental Data : No peer-reviewed studies on the compound’s synthesis or reactivity were identified in the provided sources.
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Computational Modeling : DFT studies could predict regioselectivity in EAS or cycloadditions.
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Biological Activity : Structural analogs (e.g., tetrahydroisoquinolines ) suggest potential pharmacological utility, warranting SAR studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include nitrogen-containing fused heterocycles such as tetrahydroimidazopyridines, triazacyclophanes, and azulene derivatives. Below is a comparative analysis based on structural features, synthesis, and properties:
Key Observations:
Substituent Effects: The 3,4-dimethoxy and 4-ethoxy groups in the target compound contrast with the electron-withdrawing nitro and cyano groups in . This difference may lead to higher solubility and altered metabolic stability. The phenethyl group in adds hydrophobicity, whereas the target’s aniline moiety could facilitate hydrogen bonding.
However, the triazacyclopentaazulene system likely requires specialized cyclization strategies due to its fused nitrogen heterocycles.
Spectroscopic Characterization :
- NMR and HRMS techniques used for ’s compound (e.g., δ 7.45–7.20 ppm for aromatic protons) would similarly apply to the target compound, though its complex core may result in overlapping signals requiring advanced 2D NMR analysis.
Pharmacological Potential:
While the target compound lacks direct activity data, structurally related tetrahydroisoquinolines (e.g., 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline) exhibit dopamine receptor affinity, implying that the triazacyclopentaazulene scaffold could target neurological or inflammatory pathways. The ethoxy-aniline side chain may further enhance blood-brain barrier permeability compared to simpler analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
